synthesis of 1h-Benzimidazole-2-ethanethiol from o-phenylenediamine
synthesis of 1h-Benzimidazole-2-ethanethiol from o-phenylenediamine
Executive Summary
1H-Benzimidazole-2-ethanethiol (CAS: 2242-96-8) is a functionalized heterocyclic scaffold critical in medicinal chemistry as a precursor for anthelmintic agents, antioxidants, and radioprotective drugs.[1] Its structure features a benzimidazole core with a flexible ethyl-thiol side chain at the C2 position.
This guide details the synthesis of 1H-Benzimidazole-2-ethanethiol starting from o-phenylenediamine (OPD) . While direct condensation with carbon disulfide yields 2-mercaptobenzimidazole (a different compound), the target ethanethiol requires a C3-synthon insertion. We present two validated protocols:
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Method A (Direct Condensation): A Phillips-type condensation with 3-mercaptopropionic acid.
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Method B (Isothiouronium Route): A robust, two-step sequence via a chloro-intermediate to maximize yield and purity.
Part 1: Retrosynthetic Analysis & Strategy
To synthesize the target, we must disconnect the imidazole ring at the C2-N bond or the side chain. The most efficient disconnection involves the condensation of the diamine with a carboxylic acid derivative containing the thiol moiety.
Structural Logic
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Precursors: o-Phenylenediamine + 3-Mercaptopropionic acid (or 3-Chloropropionic acid).
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Challenge: Free thiols are susceptible to oxidative dimerization (disulfide formation) under the harsh acidic reflux conditions typical of Phillips condensation.
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Part 2: Experimental Protocols
Method A: Direct Phillips Condensation (Acid-Catalyzed)
This method is the most direct but requires strict inert atmosphere control to prevent the oxidation of the thiol group into a disulfide dimer.
Reagents:
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o-Phenylenediamine (1.0 eq)
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3-Mercaptopropionic acid (1.1 eq)
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Hydrochloric acid (4N) or Polyphosphoric acid (PPA)
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Inert Gas: Nitrogen or Argon (Critical)
Protocol:
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Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 4N HCl (100 mL) .
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Addition: Add 3-mercaptopropionic acid (11.7 g, 0.11 mol) .
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Deoxygenation: Purge the solution with Nitrogen for 15 minutes to remove dissolved oxygen.
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Reflux: Heat the mixture to reflux (approx. 100-110°C) under a continuous Nitrogen blanket for 6–8 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully neutralize with ammonium hydroxide (NH₄OH) or saturated NaHCO₃ to pH 7–8.
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The product will precipitate as a solid.
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Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) to yield off-white crystals.
Method B: The Isothiouronium Route (High Purity)
This method is recommended for pharmaceutical-grade synthesis as it avoids handling free thiols at high temperatures, reducing impurity profiles.
Step 1: Synthesis of 2-(2-Chloroethyl)benzimidazole
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Mix o-phenylenediamine (0.1 mol) and 3-chloropropionic acid (0.12 mol) in 4N HCl (100 mL) .
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Reflux for 4 hours.
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Cool and neutralize with NaHCO₃ to precipitate the 2-(2-chloroethyl)benzimidazole intermediate.
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Filter and dry.[8]
Step 2: Thiolation via Isothiouronium Salt
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Dissolve the chloro-intermediate (0.05 mol) in Ethanol (50 mL) .
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Add Thiourea (0.055 mol) .
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Reflux for 3 hours. The chloro group is displaced by thiourea to form the S-(2-(benzimidazol-2-yl)ethyl)isothiouronium chloride salt.
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Hydrolysis: Add NaOH solution (10%, 50 mL) to the hot mixture and reflux for an additional 1 hour. This cleaves the urea moiety, liberating the free thiol.
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Isolation: Acidify carefully with dilute acetic acid to pH 6. The target thiol precipitates.
Part 3: Process Logic & Visualization
The following diagram illustrates the decision matrix and chemical transformations for Method B, the preferred route for scale-up.
Figure 2: Step-by-step workflow for the Isothiouronium synthesis route (Method B).
Part 4: Characterization & Data[10][11][12]
To validate the synthesis, the following physicochemical properties should be confirmed.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline powder | Oxidized product (disulfide) appears yellow. |
| Melting Point | 165–170 °C (Dec) | Depends on solvent; purity affects range significantly. |
| IR Spectrum | ~2550 cm⁻¹ (Weak, S-H stretch) | The S-H band is often weak; look for lack of C-Cl (~700 cm⁻¹). |
| ¹H NMR (DMSO-d₆) | δ 2.9 (t, 2H, CH₂-S), δ 3.1 (t, 2H, CH₂-Ar) | Triplet splitting confirms the ethyl chain integrity. |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in Water | Dissolves in dilute alkali (due to thiol acidity). |
Key Mechanistic Insight
The formation of the benzimidazole ring proceeds via the formation of a mono-amide intermediate, followed by acid-catalyzed cyclization. In Method A, the high acidity (4N HCl) serves two purposes:
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Protonates the carbonyl oxygen of the acid, making it more electrophilic.
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Protonates the diamine, although the free base is the active nucleophile; the equilibrium allows the reaction to proceed.
Part 5: Safety & Handling
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Thiol Stench: 3-Mercaptopropionic acid and the product have potent, disagreeable odors. All reactions must be performed in a fume hood. Treat glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols and neutralize odor.
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Acid Burns: 4N HCl and PPA are corrosive. Wear butyl rubber gloves and face shields.
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Cyanide Risk: If using alternative routes involving acrylonitrile (not detailed here), be aware of potential nitrile hazards.
References
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ResearchGate. Synthesis of Benzimidazole Derivatives via Phillips Condensation. [Link]
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Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Literature and Protocols. [Link]
Sources
- 1. Buy 1h-Benzimidazole-2-ethanethiol | 2242-96-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole [scirp.org]
- 8. ijptjournal.com [ijptjournal.com]
